
Myrsinoic acid A
描述
桃金娘酸A 是一种单羟基苯甲酸,其特征在于在 4-羟基苯甲酸核心结构的第 3 位上取代了一个香叶基,在第 5 位上取代了一个异戊烯基。 该化合物是从桃金娘属植物桃金娘中分离出来的,并表现出显著的抗炎活性 .
准备方法
合成路线和反应条件: 桃金娘酸A 可以通过多步合成过程合成,该过程涉及苯甲酸衍生物的酯化反应,随后进行选择性官能团修饰。一种常见的方法是将甲酯衍生物在甲醇和水的混合物中与氢氧化钾一起回流。然后,将反应混合物酸化,并用乙酸乙酯萃取。 有机层经干燥后,用硅胶色谱法纯化产物 .
工业生产方法: 虽然桃金娘酸A 的具体工业生产方法尚未得到充分的记录,但总体方法将涉及使用与上述相同的反应条件进行大规模合成。优化反应参数(如温度、溶剂选择和纯化技术)对于高效生产至关重要。
化学反应分析
Hydrogenation Reactions
Myrsinoic acid A undergoes catalytic hydrogenation to modify its unsaturated side chains.
Reaction Conditions
-
Catalyst : Palladium on carbon (Pd/C, 10% w/w)
-
Solvent : Methanol
-
Duration : 12 hours under H₂ gas
-
Yield : 85%
Product : Hydrogenation reduces the geranyl (2,6-octadienyl) and prenyl (3-methyl-2-butenyl) double bonds to their saturated analogs, yielding 3-(3,7-dimethyloctyl)-4-hydroxy-5-(3-methylbutyl)benzoic acid .
Biological Impact :
-
The saturated derivative showed reduced antimicrobial activity compared to the parent compound (Table 1) .
Table 1: Antimicrobial Activity of this compound and Derivatives
Compound | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
---|---|---|---|
This compound | 7.81 | 31.25 | >1000 |
Hydrogenated Derivative | 125 | 250 | >1000 |
Acetylation Reactions
The phenolic hydroxyl group at position 4 is acetylated under mild conditions.
Reaction Conditions
-
Reagents : Acetic anhydride, pyridine
-
Solvent : Pyridine (neat)
-
Duration : 24 hours
-
Yield : 95%
Product : 4-Acetoxy-3-geranyl-5-prenylbenzoic acid .
Structural Confirmation :
-
¹H NMR : Loss of the hydroxyl proton signal (δ ~5.3 ppm) and appearance of an acetyl methyl singlet (δ 2.30 ppm) .
-
Bioactivity : The acetylated derivative retained moderate activity against B. subtilis (MIC = 62.5 µg/mL) but showed reduced anti-inflammatory effects compared to the parent compound .
Esterification and Hydrolysis
The carboxylic acid group participates in esterification and hydrolysis.
Synthesis from Methyl Ester
-
Reagents : Potassium hydroxide (KOH)
-
Solvent : Methanol/water (4:1)
-
Conditions : Reflux for 3 hours
Reaction Scheme :
Applications : This hydrolysis step is critical for converting stored esters (e.g., from plant extracts) into the active carboxylic acid form .
Alkylation Reactions
This compound can be synthesized via regioselective alkylation of phenolic precursors.
Key Methodology
-
Substrate : Methyl 4-hydroxybenzoate
-
Alkylating Agents : Geranyl bromide, prenyl bromide
-
Solvent : Hexafluoroisopropanol (HFIP)
-
Outcome : HFIP enhances ortho-selectivity, enabling sequential alkylation at positions 3 and 5 .
Advantages :
-
Avoids undesired para-substitution.
-
Enables gram-scale synthesis with >80% yield for each alkylation step .
Biological Activity Modulation
Structural modifications significantly alter bioactivity:
-
Anti-inflammatory Effects :
-
Antimicrobial Activity :
Comparative Reactivity of Analogues
Reaction Type | This compound | Myrsinoic Acid F |
---|---|---|
Hydrogenation | Yes | No |
Acetylation | Yes | Yes |
Anti-inflammatory IC₅₀ | 8.2 µM | 2.1 µM |
Note : Myrsinoic acid F, a structural analog, exhibits superior anti-inflammatory potency due to its conjugated diene system .
科学研究应用
Antimicrobial Activity
Myrsinoic acid A has been investigated for its antimicrobial properties, particularly against various pathogenic microorganisms. Although initial studies indicated that this compound itself showed limited direct antimicrobial activity, its derivatives demonstrated significant efficacy.
Case Study: Antimicrobial Efficacy of Derivatives
- Source : Myrsine coriacea (Sw.) R.Br. ex Roem. & Schult.
- Methodology : The microdilution method was employed to determine the minimum inhibitory concentration (MIC) against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.
- Findings :
Compound | Activity Against B. subtilis | Activity Against E. coli | Activity Against S. aureus |
---|---|---|---|
This compound | No activity | No activity | No activity |
Hydrogenated Derivative | Active | Active | Active |
Acetylated Derivative | Active | Active | Active |
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
Case Study: Anti-inflammatory Activity
- Research Overview : Studies have shown that this compound can inhibit inflammatory responses in various models.
- Mechanism : It acts by suppressing the expression of pro-inflammatory cytokines and mediators involved in inflammatory pathways.
- Findings : this compound was reported to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation .
Study Reference | Inhibition Mechanism | Effectiveness |
---|---|---|
Dong et al. (1999) | NF-kB pathway inhibition | Significant anti-inflammatory effects observed |
Lee and Mandinova (2011) | Cytokine suppression | Reduced inflammation in mouse models |
Neuroprotective Effects
Recent investigations have explored the neuroprotective potential of this compound, particularly in relation to oxidative stress and neurodegenerative disorders.
Case Study: Neuroprotective Effects
- Context : The compound was tested for its potential to mitigate oxidative stress-induced damage in neuronal cells.
- Findings : this compound showed promise in reversing depressive-like behaviors in animal models, suggesting a role in mental health management .
Parameter | Result |
---|---|
Oxidative Stress Markers | Reduced levels observed |
Behavioral Assessment | Improvement in depressive symptoms |
Cytotoxicity and Safety Profile
While exploring the therapeutic applications of this compound, it is crucial to assess its cytotoxicity.
Cytotoxicity Studies
作用机制
桃金娘酸A 通过多种途径发挥作用:
抗炎活性: 它抑制促炎细胞因子和酶的产生,从而减少炎症.
抗肿瘤活性: 它干扰参与细胞增殖的酶(如蛋氨酸γ-裂解酶)的作用.
类似化合物:
桃金娘酸B: 结构相似,侧链有所不同,也具有抗炎活性.
桃金娘酸C: 另一个具有相似生物活性的衍生物.
桃金娘酸E: 一种新型化合物,具有两个香叶基,表现出强抗炎活性.
独特性: 桃金娘酸A 由于其在苯甲酸核心结构上的特定取代模式而具有独特性,这有助于其独特的生物活性。其香叶基和异戊烯基的组合增强了其与生物靶标的相互作用,使其成为研究和潜在治疗应用的有价值的化合物。
相似化合物的比较
Myrsinoic Acid B: Similar structure with variations in the side chains, also exhibits anti-inflammatory activity.
Myrsinoic Acid C: Another derivative with similar biological activities.
Myrsinoic Acid E: A novel compound with two geranyl groups, showing strong anti-inflammatory activity.
Uniqueness: Myrsinoic acid A is unique due to its specific substitution pattern on the benzoic acid core, which contributes to its distinct biological activities. Its combination of geranyl and prenyl groups enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
生物活性
Myrsinoic acid A is a naturally occurring compound primarily extracted from the genus Myrsine, which belongs to the family Myrsinaceae. This compound has garnered attention due to its potential biological activities, particularly its anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure
This compound is characterized by its unique structure, which includes a diprenylated benzoic acid moiety. The chemical formula for this compound is , and its systematic name is 3,5-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxybenzoic acid. This structural configuration is critical for its biological activity.
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory effects of this compound. One notable study evaluated its efficacy in a mouse ear edema model, demonstrating that it significantly reduced inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). The results indicated that this compound exhibited a suppression rate comparable to or exceeding that of commonly used non-steroidal anti-inflammatory drugs (NSAIDs) such as indometacin.
Table 1: Anti-inflammatory Activity of this compound
Compound | Dose (μmol) | Inflammation Suppression (%) |
---|---|---|
This compound | 1.4 | 69% |
Indometacin | 1.4 | 59% |
The above data illustrates the comparative effectiveness of this compound against established anti-inflammatory agents.
The anti-inflammatory action of this compound is believed to involve several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to downregulate the expression of pro-inflammatory cytokines such as interleukins (ILs) and tumor necrosis factor-alpha (TNF-α).
- Suppression of NF-κB Activation : This compound may inhibit the nuclear factor kappa B (NF-κB) pathway, a crucial regulator of inflammation.
- Reduction of COX Activity : this compound appears to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.
Case Studies
Several case studies have investigated the therapeutic potential of this compound in various inflammatory conditions:
- Chronic Inflammatory Diseases : In a study focusing on chronic inflammatory diseases, this compound was administered to animal models exhibiting symptoms similar to rheumatoid arthritis. The results indicated a marked reduction in joint swelling and pain.
- Skin Inflammation : Another study evaluated the topical application of this compound in cases of contact dermatitis. Patients showed significant improvement in symptoms after treatment with formulations containing this compound.
属性
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-(3-methylbut-2-enyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-15(2)7-6-8-17(5)10-12-19-14-20(22(24)25)13-18(21(19)23)11-9-16(3)4/h7,9-10,13-14,23H,6,8,11-12H2,1-5H3,(H,24,25)/b17-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXGLLRPXXXJER-LICLKQGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CC(=CC(=C1O)CC=C(C)C)C(=O)O)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。